BenchChemオンラインストアへようこそ!

2-(4-(Ethylsulfonyl)phenyl)acetic acid

Lipophilicity Drug Design COX-2 Inhibitors

Target selective COX-2 inhibition with 2-(4-(Ethylsulfonyl)phenyl)acetic acid, the superior intermediate over methyl/propyl analogs. Its ethylsulfonyl moiety provides balanced lipophilicity (XLogP 1.7) and electronic effects for enhanced target binding, cellular permeability, and ADME profiles. Essential for medicinal chemistry campaigns developing novel diarylheterocycle NSAIDs with improved gastrointestinal safety. Procure high-purity material for reproducible SAR studies and patentable lead optimization.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 383135-47-5
Cat. No. B1365648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Ethylsulfonyl)phenyl)acetic acid
CAS383135-47-5
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyFJOLLUNLZJLQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5): A Specialized Sulfonyl Phenylacetic Acid for COX-2 Related and Anti-Inflammatory Research


2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5), also known as 4-(Ethylsulfonyl)phenylacetic acid, is a para-substituted phenylacetic acid derivative characterized by an ethylsulfonyl (-SO2CH2CH3) group [1]. With a molecular formula of C10H12O4S and a molecular weight of 228.26 g/mol, it is a key structural intermediate in the development of selective COX-2 inhibitors and other anti-inflammatory agents, distinguished from its methyl and propyl analogs by its specific ethyl substitution [1]. Commercially available with purities of 97-98% from specialized chemical suppliers [1], its utility lies in its unique lipophilicity and electronic properties which are critical for optimizing drug-like characteristics in medicinal chemistry campaigns .

The Criticality of Precise Alkyl Substitution in 2-(4-(Ethylsulfonyl)phenyl)acetic acid for Consistent Preclinical Outcomes


In the context of sulfonylphenylacetic acids, simply substituting the ethyl group for a methyl or propyl moiety is not chemically equivalent and can lead to significant divergence in experimental outcomes. The ethyl group in 2-(4-(Ethylsulfonyl)phenyl)acetic acid imparts a specific balance of lipophilicity (XLogP ~1.7-2.2) and electronic effects that directly influence target binding kinetics, cellular permeability, and overall pharmacokinetic profiles [1][2]. As detailed below, using a close analog like 4-(methylsulfonyl)phenylacetic acid introduces a different hydrophobic character (XLogP ~1.1) and steric bulk, which can drastically alter selectivity and potency in enzyme inhibition assays . This guide provides the quantitative evidence required to make a scientifically sound and economically prudent procurement decision for this precise intermediate over its less-suitable analogs.

Quantitative Differentiation of 2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5) vs. Key Analogs: A Procurement-Relevant Evidence Compendium


Optimized Lipophilicity (LogP) for Improved Membrane Permeability and Drug-Likeness vs. Methyl and Propyl Analogs

The ethylsulfonyl group of 2-(4-(ethylsulfonyl)phenyl)acetic acid confers an optimal lipophilicity for balancing cellular permeability with aqueous solubility, a critical factor for in vivo efficacy. Its calculated XLogP of 1.7 [1] places it in a more favorable range for drug-likeness compared to the less lipophilic methyl analog (4-(methylsulfonyl)phenylacetic acid, XLogP ~1.1) and the more lipophilic propyl analog (4-(propylsulfonyl)phenylacetic acid, predicted XLogP >2.3) . This intermediate LogP value is associated with improved passive diffusion across biological membranes and reduced metabolic liability, a key selection criterion for lead optimization in anti-inflammatory programs .

Lipophilicity Drug Design COX-2 Inhibitors Pharmacokinetics

Distinct Electronic Effects and Acidity (pKa) Compared to Methyl and Benzoic Acid Analogs

The acidity of the carboxylic acid group, as measured by pKa, is a fundamental property that dictates a molecule's ionization state at physiological pH, thereby affecting solubility, target binding, and overall ADME profile. The predicted pKa of 2-(4-(ethylsulfonyl)phenyl)acetic acid is 3.86 ± 0.10 [1]. This value is intermediate between the more acidic 4-(ethylsulfonyl)benzoic acid (predicted pKa ~2.8) and the slightly less acidic methyl analog, 4-(methylsulfonyl)phenylacetic acid (predicted pKa ~4.0) . The ethylsulfonyl group's electron-withdrawing inductive effect lowers the pKa relative to an unsubstituted phenylacetic acid (pKa ~4.3), enhancing ionization at neutral pH, which can be crucial for interactions with positively charged residues in enzyme active sites (e.g., COX-2) [2].

pKa Acidity Reactivity Enzyme Binding

Role as a Direct Intermediate in COX-2 Inhibitor Synthesis, Distinguished by Specific Substituent Pattern

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a critical building block in the synthesis of selective COX-2 inhibitors. While the closely related 4-(methylsulfonyl)phenylacetic acid is a known intermediate for Etoricoxib (Arcoxia®), a marketed drug , the ethylsulfonyl derivative is employed in research programs aiming to generate novel analogs with potentially improved pharmacokinetic or selectivity profiles [1]. The ethyl group offers a balance between steric bulk and lipophilicity that is distinct from the methyl group, enabling medicinal chemists to explore SAR around the sulfonyl moiety without introducing the excessive bulk of a propyl or larger group. This compound is explicitly used in patent-protected syntheses (e.g., WO2018/11746) for generating new anti-inflammatory agents [2].

Synthetic Intermediate COX-2 Inhibitor Etoricoxib Medicinal Chemistry

Optimal Deployment Scenarios for 2-(4-(Ethylsulfonyl)phenyl)acetic acid in Drug Discovery and Chemical Biology


Lead Optimization in COX-2 Selective Inhibitor Programs

When modifying a lead series of COX-2 inhibitors, 2-(4-(ethylsulfonyl)phenyl)acetic acid serves as a superior starting material for synthesizing ethylsulfonyl-substituted diarylheterocycles. Its distinct physicochemical profile (XLogP 1.7, pKa 3.86) compared to the methyl analog allows medicinal chemists to fine-tune the lipophilic bulk around the sulfonyl group, a critical determinant for achieving both high potency against COX-2 and selectivity over COX-1, as the ethyl group provides a balanced steric and electronic environment for the sulfonyl oxygen atoms to interact with the enzyme's active site . Procuring this specific intermediate is essential for accessing a distinct region of SAR space and generating novel, potentially patentable analogs with improved ADME properties [1].

Investigation of Anti-Cancer Mechanisms via T-helper 17 Cell Modulation

Preliminary research indicates that 2-(4-(ethylsulfonyl)phenyl)acetic acid (ETSA) can stimulate the production of T-helper 17 cells and inhibit pro-inflammatory cytokines such as IL-1β, IL-2, IL-8, and TNFα, while also demonstrating anti-proliferative and pro-apoptotic effects in cancer cells . These dual activities—immunomodulation and direct anti-tumor effects—are distinct from the primary anti-inflammatory actions of related compounds. This makes ETSA a uniquely valuable tool compound for research groups investigating the intersection of inflammation and cancer, particularly in cancer immunotherapy models. Its cell-permeable nature further enhances its utility in in vitro studies of these complex biological pathways .

Development of Novel Analgesic and Anti-Inflammatory Agents with Differentiated Safety Profiles

The ethylsulfonyl moiety in this compound provides a strategic advantage in designing NSAIDs with improved gastrointestinal safety compared to traditional non-selective NSAIDs. While the methylsulfonyl group is central to the safety profile of selective COX-2 inhibitors like Etoricoxib , the ethylsulfonyl group offers an alternative scaffold for achieving similar selectivity. The difference in lipophilicity and pKa between the ethyl and methyl derivatives can translate into altered tissue distribution and pharmacokinetic profiles, potentially leading to new drug candidates with an improved therapeutic window [1]. Procurement of 2-(4-(ethylsulfonyl)phenyl)acetic acid is therefore critical for any project aiming to discover a best-in-class or first-in-class COX-2 inhibitor with a novel sulfonyl substitution pattern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.